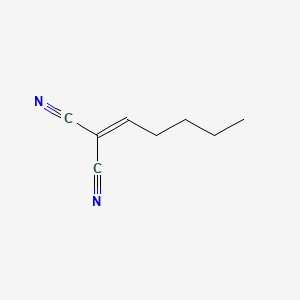
3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridylazo group attached to a triiodobenzoic acid core, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid typically involves multiple steps, starting with the preparation of the pyridylazo intermediate. This intermediate is then reacted with 2,4,6-triiodobenzoic acid under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azo group, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Wissenschaftliche Forschungsanwendungen
3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for detecting and quantifying metal ions.
Biology: The compound is employed in biological assays to study enzyme activities and protein interactions.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid involves its interaction with specific molecular targets. The azo group can form complexes with metal ions, altering their electronic properties and enabling detection in analytical applications. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-triiodobenzoic acid
- 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-trichlorobenzoic acid
- 3-(6-Amino-2-hydroxy-3-pyridylazo)-2,4,6-tribromobenzoic acid
Uniqueness
Compared to similar compounds, this compound stands out due to its unique iodine atoms, which enhance its reactivity and detection capabilities. The presence of iodine also imparts distinct electronic and steric properties, making it particularly useful in specific analytical and industrial applications.
Eigenschaften
CAS-Nummer |
105945-47-9 |
|---|---|
Molekularformel |
C12H7I3N4O3 |
Molekulargewicht |
635.92 g/mol |
IUPAC-Name |
3-[(6-amino-2-oxo-1H-pyridin-3-yl)diazenyl]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C12H7I3N4O3/c13-4-3-5(14)10(9(15)8(4)12(21)22)19-18-6-1-2-7(16)17-11(6)20/h1-3H,(H,21,22)(H3,16,17,20) |
InChI-Schlüssel |
ZAMIPRRWRQNNJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1)N)N=NC2=C(C=C(C(=C2I)C(=O)O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)

![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)



![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)




